1-(Methoxyacetyl)-1,4-diazepane
Description
1-(Methoxyacetyl)-1,4-diazepane is a chemical compound that belongs to the class of organic compounds known as diazepanes. Diazepanes are seven-membered heterocyclic compounds containing a nitrogen atom. The specific structure and properties of 1-(Methoxyacetyl)-1,4-diazepane are not directly discussed in the provided papers, but they contribute to the broader understanding of diazepane derivatives and their synthesis, characterization, and reactions.
Synthesis Analysis
The synthesis of diazepane derivatives is a topic of interest due to their potential applications in medicinal chemistry. Paper describes a practical synthesis of a chiral 1,4-diazepane derivative, which is a key intermediate of a Rho–Kinase inhibitor. The synthesis involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol. Similarly, paper reports the synthesis of 1,4-diazepanes through the condensation of diphenols with glyoxal or butanedione, followed by reduction. These methods provide insights into the synthesis strategies that could potentially be applied to the synthesis of 1-(Methoxyacetyl)-1,4-diazepane.
Molecular Structure Analysis
The molecular structure of diazepane derivatives is crucial for their chemical behavior and potential applications. Paper provides structural characterization of newly synthesized 1,4-diazepanes, including NMR, IR, and HRMS analyses. The crystal structure analysis revealed that these compounds adopt a twisted chair conformation, which is a common feature of seven-membered rings due to their conformational flexibility.
Chemical Reactions Analysis
The reactivity of diazepane derivatives can lead to a variety of chemical transformations. Paper discusses the photolysis of azidopyridines in the presence of methoxide ions, leading to the formation of 5-methoxy-6H-1,4-diazepines. Subsequent acylation reactions yielded 1-acyl-1H-1,4-diazepines. This demonstrates the potential for functionalization of the diazepane ring. Paper describes the addition of methanol to a diazepine derivative, showcasing the reactivity of the C=C bond in the diazepine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepane derivatives are influenced by their molecular structure. While the specific properties of 1-(Methoxyacetyl)-1,4-diazepane are not detailed in the provided papers, the general properties of diazepanes can be inferred. For instance, the twisted chair conformation mentioned in paper can affect the compound's boiling point, solubility, and stability. The synthesis methods described in papers and suggest that diazepane derivatives can be synthesized under a variety of conditions, which may impact their purity and yield.
properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-methoxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-7-8(11)10-5-2-3-9-4-6-10/h9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNVBDAUGUSKDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxyacetyl)-1,4-diazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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